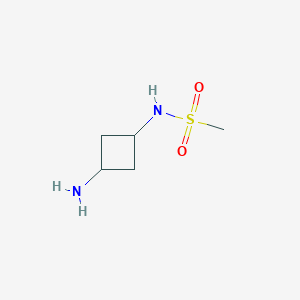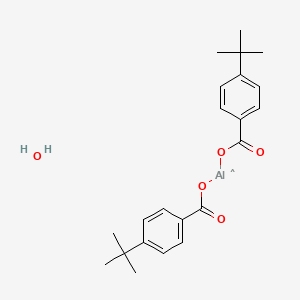
tert-Butyl methyl(4-vinylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl(4-vinylphenyl)carbamate: is an organic compound with the molecular formula C14H19NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(4-vinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-vinylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable methods compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl methyl(4-vinylphenyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: tert-Butyl methyl(4-vinylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate bonds makes it useful in various biochemical assays .
Medicine: Its stability and reactivity make it a suitable candidate for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its unique properties enable the production of high-performance materials .
Mécanisme D'action
The mechanism of action of tert-Butyl methyl(4-vinylphenyl)carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (4-vinylphenyl)carbamate: A closely related compound with similar applications.
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate: Another derivative with unique properties due to the presence of fluorine atoms.
Uniqueness: tert-Butyl methyl(4-vinylphenyl)carbamate stands out due to its specific reactivity and stability. Its ability to form stable carbamate bonds under mild conditions makes it particularly valuable in organic synthesis and medicinal chemistry. Additionally, its vinyl group provides unique opportunities for further functionalization and polymerization .
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
tert-butyl N-(4-ethenylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-6-11-7-9-12(10-8-11)15(5)13(16)17-14(2,3)4/h6-10H,1H2,2-5H3 |
Clé InChI |
NNEVIHMHALMUSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)




![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)

![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)
![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)

![(1R,5S,7s)-3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12280910.png)
![4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12280927.png)
